Bromo(tributyl)silane
Overview
Description
Bromo(tributyl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three butyl groups and one bromine atom. This compound is of significant interest in organic synthesis due to its reactivity and utility in various chemical transformations. The molecular formula of this compound is C12H27BrSi.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromo(tributyl)silane can be synthesized through the reaction of tributyltin hydride with bromine. The reaction typically proceeds under mild conditions, often in the presence of a solvent such as hexane or toluene. The general reaction scheme is as follows:
(C4H9)3SnH + Br2 → (C4H9)3SiBr + HBr
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts to enhance the reaction rate and selectivity is also common. The product is typically purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: Bromo(tributyl)silane undergoes a variety of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The compound can be reduced to form tributylsilane.
Oxidation Reactions: Oxidation can lead to the formation of silanol or siloxane derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) with nucleophiles such as sodium hydroxide or potassium tert-butoxide.
Reduction Reactions: Often performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Major Products Formed:
Substitution Reactions: Formation of tributylsilanol, tributylsilane ethers, or tributylsilane amines.
Reduction Reactions: Formation of tributylsilane.
Oxidation Reactions: Formation of tributylsilanol or siloxane derivatives.
Scientific Research Applications
Bromo(tributyl)silane has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules to enhance their stability or alter their reactivity.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the surface properties of nanoparticles.
Industry: Utilized in the production of specialty chemicals, including siloxanes and silanes, which are used in coatings, adhesives, and sealants.
Mechanism of Action
The mechanism by which Bromo(tributyl)silane exerts its effects involves the formation of a silicon-carbon bond through nucleophilic substitution or addition reactions. The silicon atom in this compound is electrophilic, making it susceptible to attack by nucleophiles. This reactivity is leveraged in various synthetic applications to introduce the tributylsilyl group into organic molecules.
Molecular Targets and Pathways:
Nucleophilic Substitution: The bromine atom is replaced by nucleophiles, forming new silicon-carbon or silicon-heteroatom bonds.
Addition Reactions: The silicon atom can form bonds with unsaturated carbon atoms, leading to the formation of new carbon-silicon bonds.
Comparison with Similar Compounds
Bromotrimethylsilane: Similar in structure but with three methyl groups instead of butyl groups.
Chlorotributylsilane: Contains a chlorine atom instead of a bromine atom.
Iodotributylsilane: Contains an iodine atom instead of a bromine atom.
Uniqueness of Bromo(tributyl)silane: this compound is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro and iodo counterparts. The larger butyl groups also influence the steric and electronic properties of the compound, making it suitable for specific synthetic applications where bulkier substituents are advantageous.
Properties
IUPAC Name |
bromo(tributyl)silane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27BrSi/c1-4-7-10-14(13,11-8-5-2)12-9-6-3/h4-12H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIRUTWLZGUITFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Si](CCCC)(CCCC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27BrSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10555995 | |
Record name | Bromo(tributyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10555995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2116-80-5 | |
Record name | Bromo(tributyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10555995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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